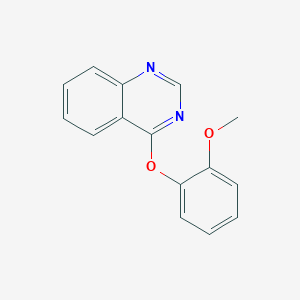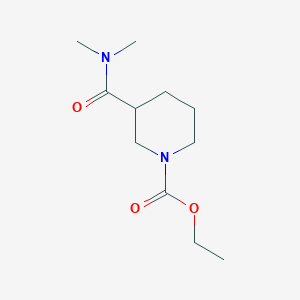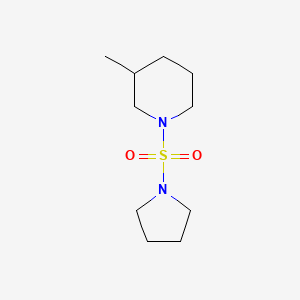
4-(2-Methoxyphenoxy)quinazoline
Descripción general
Descripción
4-(2-Methoxyphenoxy)quinazoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Aplicaciones Científicas De Investigación
Antioxidant Properties : Quinazolinones, including derivatives similar to 4-(2-Methoxyphenoxy)quinazoline, have been shown to possess significant antioxidant properties. The presence of hydroxyl and methoxy substituents enhances these properties, and some derivatives exhibit metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).
Anticancer Activity : Certain derivatives, particularly those related to 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, have demonstrated potent anticancer properties. For instance, PVHD303, a derivative of this kind, showed significant anti-proliferative activity in lung cancer cell lines and inhibited tumor growth in a human colon cancer xenograft model (Suzuki et al., 2020).
Hypolipidemic Activities : Novel quinazoline and 4(3H)-quinazolinone derivatives have been found to lower triglyceride and total cholesterol levels. These compounds were synthesized to study the structure-activity relationship of a hypolipidemic drug (Kurogi et al., 1996).
Anticonvulsant and Antidepressant Activities : Some 5-alkoxy-tetrazolo[1,5-a]quinazoline derivatives, including those with methoxyphenoxy substituents, have shown weak anticonvulsant activity and significant antidepressant activity (Wang et al., 2009).
Toxicological Studies : Quinazoline derivatives have been evaluated for their effects on cyanobacteria, with findings indicating that some compounds can inhibit growth and induce oxidative stress (Zhao et al., 2015).
Antistress Properties : Certain 2-substituted hydroxy- and methoxyphenyl derivatives of quinazoline-4(3Н)-on have shown anti-stressant effects in behavioral tests on rats (Manvelyan, Manvelyan, Baturin, & Chagarova, 2021).
Analgesic and Anti-inflammatory Activities : Several 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones have been synthesized and found to exhibit significant analgesic and anti-inflammatory activities (Alagarsamy & Murugesan, 2007).
Propiedades
IUPAC Name |
4-(2-methoxyphenoxy)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-8-4-5-9-14(13)19-15-11-6-2-3-7-12(11)16-10-17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWVZAMBHKEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)

![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)






